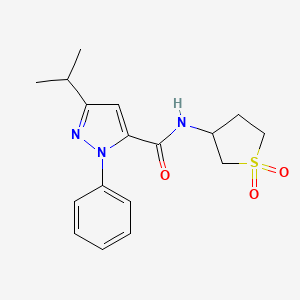

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Description

This pyrazole carboxamide derivative features a 1-phenyl-3-isopropylpyrazole core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via a carboxamide bridge. Its structural uniqueness lies in the combination of a lipophilic isopropyl substituent and a polar sulfone-containing heterocycle, which may influence both pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C17H21N3O3S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H21N3O3S/c1-12(2)15-10-16(20(19-15)14-6-4-3-5-7-14)17(21)18-13-8-9-24(22,23)11-13/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21) |

InChI Key |

HJORNHZCKPHQFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)NC2CCS(=O)(=O)C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the formation of the pyrazole ring and the introduction of the tetrahydrothiophene dioxide group. Common synthetic routes include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Tetrahydrothiophene Dioxide Group: This step involves the oxidation of tetrahydrothiophene to form the dioxide moiety, which is then coupled with the pyrazole ring.

Final Coupling: The phenyl and propan-2-yl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dioxide moiety back to the corresponding sulfide.

Substitution: Various nucleophiles can substitute the phenyl or propan-2-yl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Pyrazole Modifications

Substituent Effects on the Pyrazole Ring

- Compound 3a (): 3-Methyl and 5-chloro substituents; smaller methyl group reduces steric hindrance but lowers lipophilicity (logP ~3.8).

- Compound 3d () : 4-Fluorophenyl substituent; fluorine’s electron-withdrawing effect may increase metabolic stability compared to the target compound’s phenyl group .

- N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () : Dual heterocyclic (benzothiazole and thiophene) substituents increase molecular rigidity and π-π interactions, though the sulfone in the target compound offers stronger polarity .

Carboxamide-Linked Moieties

- Target Compound: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone, enhancing solubility (PSA ~55.7 Ų estimated) compared to non-sulfone analogs.

- 1-Phenyl-3-(propan-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide () : Thiazole-pyridinyl substituent increases hydrogen-bond acceptors (HBA = 5) and PSA (55.7 Ų), similar to the target compound, but lacks sulfone-induced polarity .

- N-(2-Chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide (): Chlorophenyl and pyridinyl groups create a larger PSA (est.

Reaction Conditions

- Most analogs (e.g., ) are synthesized at room temperature, suggesting the target compound’s synthesis is feasible under mild conditions.

Physicochemical Properties

*Estimated based on structural similarity to .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a tetrahydrothiophene moiety, and various substituents that may influence its biological activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O4S |

| Molecular Weight | 356.41 g/mol |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide have been studied for their effects on various cancer cell lines.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process. In particular, studies have shown that certain pyrazole derivatives can inhibit cell viability in breast cancer (MCF7) and prostate cancer (PC3) cell lines with IC50 values in the low micromolar range .

Neuroprotective Effects

The compound also shows promise in neuroprotection. Pyrazole derivatives have been reported to restore membrane homeostasis disrupted after brain trauma and may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Case Study : A study highlighted that a related pyrazole compound could inhibit β-amyloid secretion and protect neurons from excitotoxicity, suggesting potential therapeutic applications for Alzheimer's disease .

Anti-inflammatory Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide may exhibit anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in conditions like arthritis or other inflammatory disorders.

Antioxidant Activity

The antioxidant capacity of similar pyrazole compounds has been evaluated through various assays. For instance, some derivatives demonstrated significant inhibition of free radicals (DPPH assay), indicating their potential as antioxidants .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is crucial for assessing its therapeutic viability.

Absorption and Metabolism

Research into similar compounds suggests that they are generally well absorbed and metabolized by the liver. The presence of functional groups in the structure may affect their bioavailability and metabolic pathways.

Toxicological Studies

Preliminary toxicological assessments indicate that certain pyrazole derivatives possess low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand the safety of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.